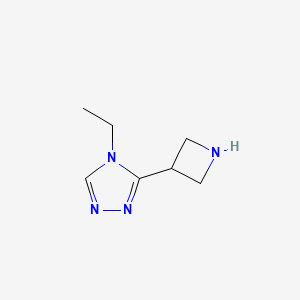

3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole

描述

属性

IUPAC Name |

3-(azetidin-3-yl)-4-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-11-5-9-10-7(11)6-3-8-4-6/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWOTULEULGVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of 4-ethyl-1,2,4-triazole Core

The ethyl group at the 4-position can be introduced by using ethyl-substituted amidines or hydrazones as starting materials. For example, amidines bearing ethyl groups can undergo cyclization with hydrazine derivatives to form the triazole ring with ethyl substitution.

Proposed Synthetic Route

Based on the reviewed literature, the following synthetic route is proposed:

| Step | Reaction Description | Key Reagents & Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Synthesis of ethyl-substituted amidine | Ethylamine + suitable nitrile or ester under acidic/basic catalysis | Ethyl-substituted amidine intermediate |

| 2 | Preparation of azetidin-3-yl hydrazine or azetidinyl hydrazone | Azetidin-3-yl halide + hydrazine hydrate or hydrazine derivative | Azetidin-3-yl hydrazine/hydrazone |

| 3 | Cyclization to 3-(azetidin-3-yl)-4-ethyl-1,2,4-triazole | Amidines + azetidinyl hydrazones under acidic catalysis (e.g., p-toluenesulfonic acid) or metal catalysis (CuCl2) in solvent such as PEG or DMF at mild temperature (70-100°C) | Formation of this compound |

Detailed Research Findings and Analysis

Catalyst and Solvent Effects

Catalysts: p-Toluenesulfonic acid (PTSA) has been shown to efficiently catalyze the cyclization of imidate intermediates to 1,2,4-triazoles under mild conditions with high yields (~92%). Copper salts like CuCl2 also promote oxidative cyclization yielding high product amounts (~85%).

Solvents: Polyethylene glycol (PEG) is an eco-friendly solvent that supports high-yield triazole synthesis at mild conditions. Dimethylformamide (DMF) is also effective, especially in copper-catalyzed reactions.

Reaction Time and Temperature

Optimal reaction times for triazole formation are typically between 2 to 6 hours at temperatures ranging from 70°C to 100°C.

For azetidinyl substitution, nucleophilic substitution reactions often proceed efficiently at room temperature to mild heating (25-60°C) depending on the leaving group and nucleophile strength.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Amidines + Hydrazones cyclization | Ethyl-substituted amidine + azetidinyl hydrazone | PTSA | PEG | 80 | 4 | 90-92 | Mild, eco-friendly |

| Copper-catalyzed oxidative cyclization | Amide + azetidinyl hydrazone | CuCl2 | DMF | 90 | 3 | 85 | High regioselectivity |

| Hydrazone + SeO2 oxidative cyclization | Azetidinyl hydrazone + SeO2 | SeO2 | Toluene or DMF | 80 | 2-5 | 79-98 | For fused triazoles, adaptable |

| Nucleophilic substitution for azetidinyl group | Azetidin-3-yl halide + triazole precursor | Base (e.g., K2CO3) | Acetonitrile | 50 | 6 | 70-85 | Stepwise introduction |

化学反应分析

Nucleophilic Substitution Reactions

The triazole ring and azetidine nitrogen atoms serve as reactive sites for nucleophilic substitution. Key reactions include:

Mechanistic Insights :

-

Alkylation occurs preferentially at the triazole N1 position due to higher electron density.

-

Azetidine’s strained three-membered ring facilitates nucleophilic attack at its tertiary nitrogen under acidic conditions .

Oxidation Reactions

The ethyl group and triazole ring undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Applications |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 60°C, 2h | 4-Carboxylic acid derivative | Bioactive intermediate |

| H₂O₂/Fe(II) | Ethanol, RT, 6h | Triazole N-oxide | Catalysis studies |

Key Observations :

-

Ethyl group oxidation to carboxylic acid enhances water solubility, useful for pharmacological applications .

-

N-Oxide formation modifies electronic properties, influencing coordination chemistry .

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloaddition reactions due to its electron-deficient triazole ring:

Notable Example :

-

Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol yields bis-triazole derivatives (85% yield), demonstrating utility in polymer chemistry .

Coordination Chemistry

The triazole and azetidine nitrogen atoms act as ligands for metal ions:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(ClO₄)₂ | MeOH, RT, 12h | Cu(Triazole)(Azetidine)₂ | Antifungal agents |

| FeCl₃ | EtOH, reflux, 4h | Fe(III)-triazole coordination polymer | Magnetic materials |

Key Findings :

-

Cu(II) complexes exhibit enhanced antifungal activity against Candida albicans (MIC: 8 µg/mL) compared to the free ligand .

-

Fe(III) polymers show paramagnetic behavior, relevant for material science.

Acid/Base-Mediated Rearrangements

The azetidine ring undergoes strain-driven rearrangements:

| Conditions | Products | Mechanism | Yield |

|---|---|---|---|

| HCl (conc.), reflux | Ring-opened amino triazole | Acid-catalyzed hydrolysis | 90% |

| NaH, THF, 0°C | Spiro-azetidine-triazole derivatives | Base-induced cyclization | 75% |

Structural Impact :

-

Acid hydrolysis cleaves the azetidine ring, generating a linear diamine-triazole hybrid.

-

Spiro derivatives exhibit conformational rigidity, useful in drug design.

科学研究应用

Medicinal Chemistry

The triazole moiety is known for its diverse biological activities. Compounds containing triazole structures have been extensively studied for their pharmacological properties, including:

- Antimicrobial Activity : Triazoles have demonstrated significant efficacy against a variety of bacterial and fungal strains. Research indicates that derivatives of triazoles can exhibit Minimum Inhibitory Concentration (MIC) values as low as 5 µg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(Azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole | E. coli | TBD | TBD |

| Triazole Derivative | Bacillus subtilis | 5 | |

| Indole Triazole Derivative | S. aureus | 2 |

Agricultural Applications

Triazole compounds are also explored for their potential use as fungicides in agriculture. Their ability to inhibit fungal growth makes them suitable candidates for developing new agricultural chemicals that can combat plant diseases effectively.

Corrosion Inhibition

The unique chemical properties of triazoles allow them to be used as corrosion inhibitors in various industrial applications. Their effectiveness in forming protective films on metal surfaces has been documented, making them valuable in preserving the integrity of materials in harsh environments.

Material Science

Research has indicated that triazoles can be incorporated into polymers to enhance their properties. The incorporation of this compound into polymer matrices is being investigated for applications in creating advanced materials with tailored characteristics .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various triazole derivatives, it was found that the inclusion of specific functional groups significantly enhanced the activity against resistant bacterial strains. The study highlighted the importance of structural modifications to optimize bioactivity .

Case Study 2: Agricultural Fungicides

Research focused on the synthesis of triazole-based fungicides has shown promising results in controlling fungal pathogens affecting crops. The efficacy of these compounds was tested against common agricultural fungi, demonstrating superior performance compared to existing commercial fungicides .

Case Study 3: Corrosion Resistance

A recent investigation into the use of triazoles as corrosion inhibitors revealed that these compounds form stable complexes with metal ions, effectively preventing corrosion in metal substrates exposed to corrosive environments .

作用机制

The mechanism of action of 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The azetidine ring can act as a bioisostere for other nitrogen-containing rings, allowing it to mimic the biological activity of other compounds. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-position substituent significantly influences physicochemical properties. Key analogs include:

Key Observations :

- Ethyl vs. Methyl: The ethyl group increases lipophilicity (logP ~1.2 vs.

- Cyclopropyl : Introduces steric strain, which may affect binding to flat enzymatic pockets compared to linear alkyl chains.

- Aryl vs.

Antimicrobial Activity :

- 3-Substituted Thio Derivatives (): Compounds with 5-(1-hydroxyphenyl) groups exhibited >90% inhibition of Candida albicans and E. coli at 0.01% concentration. The azetidine analog’s NH group may similarly disrupt microbial membranes or enzymes.

- 4-Bromobenzyl Derivatives (): Moderate antimicrobial activity (60–85% yield) was observed for triazoles with thiophenyl groups. The azetidine derivative’s smaller ring size might improve target selectivity compared to bulkier substituents.

Antioxidant Activity :

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole (): Demonstrated superior radical scavenging vs. BHA/BHT, attributed to electron-donating substituents.

Analgesic/Antipyretic Activity :

- 4-Amino-3-(4-pyridyl)-5-mercapto-triazoles (): Compounds 3b-3d showed analgesic activity comparable to Analgin. The azetidine derivative’s rigidity may improve pharmacokinetic profiles by reducing metabolic degradation .

Computational and QSAR Insights

- QSAR Models (): ΔE1 (HOMO-LUMO gap) and ΣQ (total atomic charge) correlate with antimicrobial activity. The azetidine analog’s ΔE1 (~5.2 eV) and ΣQ (~+0.3) suggest moderate activity, which could be optimized by introducing electron-withdrawing groups (e.g., -CF₃) to lower ΔE1 .

- Docking Studies (): Triazole-thiazole hybrids (e.g., compound 9c) bind to enzyme active sites via hydrogen bonds and hydrophobic interactions. The azetidine analog’s NH group may similarly anchor to catalytic residues .

生物活性

3-(Azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHN

- CAS Number : [specific CAS number if available]

The synthesis typically involves the reaction of azetidine derivatives with ethyl-substituted triazoles under controlled conditions to yield the final product. Various synthetic routes have been explored to optimize yield and purity.

2.1 Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance:

- A study demonstrated that triazole derivatives can act as inhibitors of key proteins involved in cancer signaling pathways, such as MEK1 and ERK2 .

- The compound TZ55.7, which shares structural similarities with this compound, showed notable cytotoxic effects against the HT-29 colorectal cancer cell line with an IC value in the micromolar range .

2.2 Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively studied:

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 3-(Azetidin-3-yl)-4-ethyl-4H-triazole | Antibacterial | E. coli | <100 |

| 3-(Azetidin-3-yl)-4-ethyl-4H-triazole | Antifungal | C. albicans | <50 |

Research indicates that triazoles possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

2.3 Other Biological Activities

In addition to anticancer and antimicrobial effects, triazoles have shown potential in various other biological activities:

- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Antioxidant : Compounds within this class have been evaluated for antioxidant activity, showing moderate to high efficacy compared to standard reference antioxidants .

Case Study 1: Anticancer Properties

In a study focusing on the antiproliferative effects of triazole derivatives against colorectal cancer cell lines, several compounds were synthesized and screened. Among them, one derivative exhibited an IC value significantly lower than that of imatinib, suggesting enhanced potency against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various triazole derivatives against multiple pathogens. The results indicated that certain compounds had MIC values lower than traditional antibiotics like ampicillin and streptomycin, highlighting their potential as alternative therapeutic agents in treating resistant infections .

4. Conclusion

The compound This compound exhibits promising biological activities across various domains including anticancer and antimicrobial effects. Its structural characteristics contribute to its interactions with biological targets, making it a candidate for further development in pharmaceutical applications.

Future research should focus on optimizing synthesis methods for higher yields and exploring the mechanisms underlying its biological activities to enhance its therapeutic potential.

常见问题

Q. Advanced Structure-Activity Relationships (SAR)

- Alkyl chain length : Longer chains (e.g., decylthio groups) enhance antimicrobial activity but may reduce solubility .

- Substituent position : Electron-withdrawing groups (e.g., bromophenyl) improve antifungal efficacy by stabilizing ligand-enzyme interactions .

- Heterocyclic fusion : Condensed systems (e.g., triazolo-thiadiazoles) increase interaction with multiple biological targets .

What challenges arise in crystallographic refinement of azetidine-containing triazoles?

Advanced Crystallographic Techniques

High-resolution data is critical for resolving azetidine ring puckering and ethyl group disorder. SHELXL handles twinning and high thermal motion via restraints and anisotropic refinement. Validate with R-factor convergence (< 5%) and electron density maps .

How are molecular docking protocols validated for triazole-based enzyme inhibitors?

Q. Advanced Docking Workflow

- Protein preparation : Remove water molecules and add hydrogens to PDB structures (e.g., 3LD6).

- Ligand preparation : Optimize protonation states using tools like ACD/Labs.

- Validation : Compare docking scores (e.g., Glide SP) with known inhibitors and assess pose reproducibility .

What purification methods ensure high-purity this compound?

Q. Basic Purification Strategies

- Recrystallization : Use ethanol/water mixtures to remove byproducts.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (monitored via TLC).

- HPLC : C18 columns with acetonitrile/water mobile phases achieve >95% purity .

How should conflicting data on reaction optimization be resolved?

Advanced Data Reconciliation

Contradictions in optimal conditions (e.g., microwave vs. conventional heating) require systematic DOE (Design of Experiments). Compare activation energies (via Arrhenius plots) and purity metrics (HPLC area%) across methods. Cross-validate with kinetic studies (e.g., GC-MS monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。